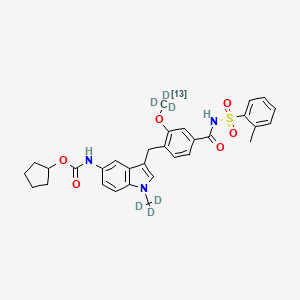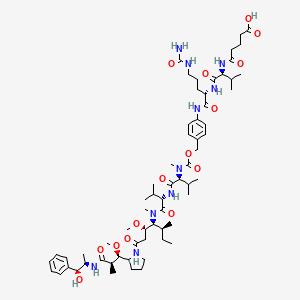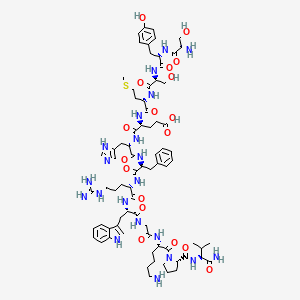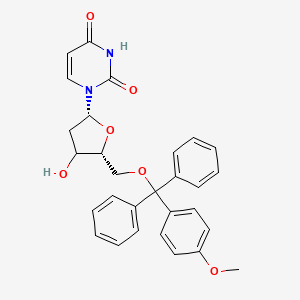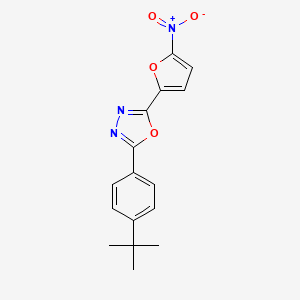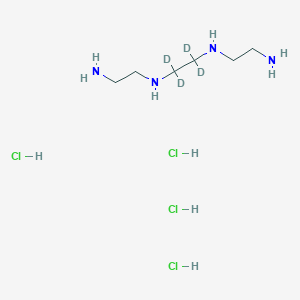
Mexiletine-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mexiletine-d3 (hydrochloride) is a deuterated form of mexiletine hydrochloride, a class 1B antiarrhythmic agent used primarily for the treatment of ventricular arrhythmias. It is structurally similar to lidocaine and functions as a local anesthetic. The deuterated form, Mexiletine-d3, is often used in scientific research to study the pharmacokinetics and metabolism of mexiletine due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d3 (hydrochloride) involves the deuteration of mexiletine. One common method includes the reaction of 1-(2,6-dimethylphenoxy)-2-propanamine with deuterated reagents under controlled conditions. The reaction typically involves:
Starting Material: 1-(2,6-dimethylphenoxy)-2-propanamine.
Deuteration: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete deuteration.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Mexiletine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the deuteration process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反応の分析
Types of Reactions
Mexiletine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert mexiletine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
科学的研究の応用
Mexiletine-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of mexiletine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antiarrhythmic drugs and to improve existing formulations.
Biological Research: Employed in studies related to cardiac arrhythmias and muscle stiffness.
Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in quality control.
作用機序
Mexiletine-d3 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. The compound achieves this by blocking sodium channels, which decreases the action potential duration and refractoriness in partially depolarized cells .
類似化合物との比較
Mexiletine-d3 (hydrochloride) is compared with other similar compounds such as:
Lidocaine: Both are class 1B antiarrhythmic agents, but mexiletine is orally active while lidocaine is typically administered intravenously.
Tocainide: Similar to mexiletine in its antiarrhythmic properties but has a different pharmacokinetic profile.
Phenytoin: Another antiarrhythmic agent with similar sodium channel blocking properties but used primarily for epilepsy.
Mexiletine-d3 (hydrochloride) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and metabolic stability.
特性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
218.74 g/mol |
IUPAC名 |
1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i4D,5D,6D; |
InChIキー |
NFEIBWMZVIVJLQ-FXLHHFKGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)N)C)[2H].Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



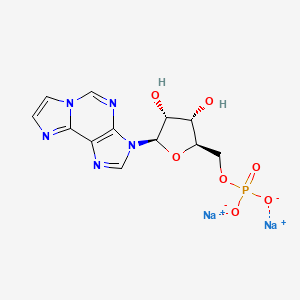
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)

